4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid or its derivatives under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide would depend on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the fluorine atom, which may affect its biological activity and properties.
4-(dimethylsulfamoyl)-N-(3-methyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide: Has a methyl group instead of an ethyl group, which may influence its reactivity and interactions.
4-(dimethylsulfamoyl)-N-(3-ethyl-6-chloro-1,3-benzothiazol-2-ylidene)benzamide: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical and biological properties.
Uniqueness
The presence of the ethyl group and the fluorine atom in 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide may confer unique properties such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets, making it distinct from similar compounds.
Biological Activity
4-(Dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzothiazole moiety is known for a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 50 |
Compound A | Escherichia coli | 25 |
Compound A | Bacillus subtilis | 100 |
This compound | Staphylococcus aureus | TBD |
This compound | Escherichia coli | TBD |
This compound | Bacillus subtilis | TBD |
The activity against E. coli and S. aureus indicates that the compound may inhibit bacterial growth effectively. The specific MIC values for this compound are currently under investigation.
Anticancer Activity
Research has shown that benzothiazole derivatives possess promising anticancer properties. For instance, a study demonstrated that certain benzothiazole compounds inhibited the proliferation of various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound B7 | A431 (skin cancer) | 1.5 |
Compound B7 | A549 (lung cancer) | 2.0 |
Compound B7 | H1299 (lung cancer) | 2.5 |
This compound | A431 | TBD |
This compound | A549 | TBD |
This compound | H1299 | TBD |
These findings suggest that modifications to the benzothiazole nucleus can enhance anticancer activity.
The mechanism through which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and DNA. For example:
- Antibacterial Mechanism : Some benzothiazole compounds inhibit dihydroorotase in bacteria like E. coli, disrupting pyrimidine synthesis crucial for DNA replication.
- Anticancer Mechanism : The anticancer effects are often linked to apoptosis induction and cell cycle arrest in cancer cells.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives:
- Antimicrobial Study : In a comparative study of various benzothiazole derivatives, compounds similar to this compound were shown to significantly inhibit bacterial growth with MIC values ranging from 25 to 200 µg/mL against multiple strains including S. aureus and E. coli .
- Anticancer Evaluation : A recent study synthesized several novel benzothiazole derivatives and evaluated their effects on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against A431 and A549 cells .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKCWCPNBGJCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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